molecular formula C11H21NO3 B12807519 alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate CAS No. 20958-86-5

alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate

Cat. No.: B12807519
CAS No.: 20958-86-5
M. Wt: 215.29 g/mol
InChI Key: DUHSPQJOOYPANP-UHFFFAOYSA-N
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Description

Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate is a heterocyclic ester featuring a five-membered oxazolidine ring (containing oxygen and nitrogen atoms) substituted with a methyl group at the alpha position, an isopropyl group at position 2, and an ethyl acetate moiety at position 2.

Properties

CAS No.

20958-86-5

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

1-(2-propan-2-yl-1,3-oxazolidin-3-yl)propan-2-yl acetate

InChI

InChI=1S/C11H21NO3/c1-8(2)11-12(5-6-14-11)7-9(3)15-10(4)13/h8-9,11H,5-7H2,1-4H3

InChI Key

DUHSPQJOOYPANP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N(CCO1)CC(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which uses catalysts such as palladium to facilitate the formation of the oxazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, where 1,2-amino alcohols are reacted with various aldehydes or ketones under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

Major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Esters and Heterocycles

The compound is compared below with three categories of analogs: simple esters , branched esters , and oxazolidine derivatives .

Table 1: Key Properties of alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl Acetate and Analogs
Compound Name Molecular Formula Boiling Point (°C) Vapor Pressure (mmHg, 20°C) Water Solubility Key Applications
This compound* C₁₁H₂₁NO₃ ~200–220 (est.) <1 (est.) Low (est.) Specialized synthesis
Isopropyl acetate (1-methylethyl acetate) C₅H₁₀O₂ 88–89 42 Slight Solvent, flavoring agent
tert-Butyl acetate C₆H₁₂O₂ 98–100 32 (est.) Low Solvent, coatings
Ethyl 3-methylbutanoate C₇H₁₄O₂ 137–138 5.5 (est.) Insoluble Fruit flavoring

*Estimated properties based on structural analogs.

Key Observations :

Volatility :

  • Simple esters like isopropyl acetate (vapor pressure: 42 mmHg) and tert-butyl acetate are more volatile than the target compound due to their smaller molecular size and lack of a rigid heterocyclic ring . The oxazolidine ring in the target compound likely reduces volatility, as seen in other heterocyclic esters.
  • highlights that branched esters (e.g., 1-methylethyl acetate) are prominent in flavor profiles due to their volatility, whereas the target compound’s lower volatility may limit its use in such applications .

Solubility :

  • The oxazolidine ring introduces polarity from the nitrogen and oxygen atoms, but the bulky isopropyl and methyl groups may counteract this, leading to low water solubility (similar to tert-butyl acetate).

Reactivity and Stability: The oxazolidine ring may enhance stability under acidic or basic conditions compared to acyclic esters. For example, heterocyclic compounds like those in (e.g., methyl 2-benzoylamino-3-oxobutanoate) show tailored reactivity for synthetic applications, suggesting the target compound could serve as a stable intermediate in multistep reactions .

Functional Group Comparison

  • Branched Alkyl Substituents : The isopropyl group (1-methylethyl) is a common feature in esters like isopropyl acetate and tert-butyl acetate , contributing to steric hindrance and reduced intermolecular forces. However, in the target compound, this group is part of a rigid heterocycle, further limiting molecular flexibility.

Biological Activity

Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.28 g/mol

The oxazolidine ring structure contributes to its biological activity, particularly its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds within the oxazolidinone class, which includes this compound, exhibit significant antimicrobial properties. A study highlighted the mechanism through which oxazolidinones inhibit bacterial growth by targeting the ribosomal subunits, thereby blocking protein synthesis .

Table 1: Antimicrobial Activity of Oxazolidinones

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 µg/mL
LinezolidEnterococcus faecium4 µg/mL
TedizolidStaphylococcus epidermidis0.25 µg/mL

This table illustrates the comparative MIC values, indicating that this compound is effective against Staphylococcus aureus.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research has shown that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Study: In Vivo Anti-inflammatory Effects
A study conducted on a rodent model demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Ribosomal Binding : Similar to other oxazolidinones, this compound may bind to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria.
  • Cytokine Modulation : It may reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.

Q & A

Q. What are the key considerations for synthesizing alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate in a laboratory setting?

  • Methodological Answer : Synthesis involves a multi-step approach:

Oxazolidine ring formation : React a β-amino alcohol (e.g., 2-amino-1-isopropylpropanol) with a carbonyl compound (e.g., formaldehyde) under acidic conditions (e.g., HCl catalysis) to form the oxazolidine core.

Esterification : Introduce the ethyl acetate group at position 3 via reaction with acetyl chloride or acetic anhydride in anhydrous dichloromethane, using DMAP as a catalyst.

Purification : Use silica gel column chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) to isolate the product.
Critical parameters :

  • Temperature control (<40°C) to prevent ring degradation.
  • Moisture-free conditions to avoid hydrolysis of intermediates.
    Characterization : Confirm structure via ¹H/¹³C NMR (e.g., ethyl ester protons at δ 4.0–4.2 ppm) and HRMS .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H NMR : Key signals include:
  • Triplet for ethyl acetate CH₂ (δ ~4.1 ppm).
  • Multiplet for oxazolidine ring protons (δ 3.5–4.0 ppm).
  • Doublet for isopropyl CH₃ groups (δ 1.0–1.2 ppm).
  • ¹³C NMR : Look for ester carbonyl (δ ~170 ppm) and oxazolidine carbons (δ 60–80 ppm).
  • HRMS : Match [M+H]⁺ to theoretical mass (error <3 ppm).
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water 60:40) .

Advanced Research Questions

Q. How can researchers analyze the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated degradation studies:

pH stability : Prepare buffers (pH 1–13) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC.

Thermal stability : Expose solid/liquid samples to 40–80°C for 1–7 days. Use TGA/DSC to assess decomposition thresholds.
Key findings :

  • Oxazolidine rings are prone to hydrolysis under acidic conditions (pH <3), leading to ring-opening products.
  • Ethyl ester groups degrade at pH >10 via saponification.
    Mitigation : Store at 2–8°C in inert atmospheres to prolong shelf life .

Q. What strategies resolve contradictions in reported reaction yields for oxazolidine derivatives like this compound?

  • Methodological Answer : Address variability through systematic analysis:

Replicate conditions : Compare solvent purity (e.g., anhydrous vs. reagent-grade DCM), catalyst load (e.g., 0.1–5 mol% DMAP), and mixing efficiency.

Byproduct identification : Use LC-MS to detect side products (e.g., N-acetylated amines from over-esterification).

Statistical optimization : Apply DOE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry).
Example : A 15% yield increase was achieved by replacing HCl with p-toluenesulfonic acid (pTSA) in cyclization steps .

Q. How can enantiomers of this compound be resolved for stereochemical studies?

  • Methodological Answer : Use chiral separation techniques:

Chiral HPLC : Employ a Chiralpak IC column with n-hexane/isopropanol (85:15 + 0.1% TFA). Adjust flow rate (1.0 mL/min) to achieve baseline resolution (R >1.5).

Derivatization : Convert enantiomers to diastereomers using (R)-Mosher’s acid chloride, enhancing chromatographic separation.

Circular Dichroism (CD) : Compare experimental CD spectra with TDDFT-calculated spectra to assign absolute configurations.
Validation : Cross-check optical rotation ([α]D²⁵) with literature values for known stereoisomers .

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